molecular formula C26H30N2O2S B14426664 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea CAS No. 79797-45-8

1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea

Cat. No.: B14426664
CAS No.: 79797-45-8
M. Wt: 434.6 g/mol
InChI Key: GUKROPZIWQCCOX-UHFFFAOYSA-N
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Description

1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is an organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butane with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis(4-methoxyphenyl)-1-butanamine hydrochloride
  • 1,2-bis(4-methoxyphenyl)-1,2-ethanediol
  • 1,2-bis(4-methoxyphenyl)-4-phenyl-1,4-butanedione

Uniqueness

1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a thiourea core distinguishes it from other similar compounds, making it a valuable compound for various research applications.

Properties

CAS No.

79797-45-8

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

1-[1,2-bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C26H30N2O2S/c1-5-24(19-8-14-22(29-3)15-9-19)25(20-10-16-23(30-4)17-11-20)28-26(31)27-21-12-6-18(2)7-13-21/h6-17,24-25H,5H2,1-4H3,(H2,27,28,31)

InChI Key

GUKROPZIWQCCOX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C

Origin of Product

United States

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